molecular formula C8H8O6S B14596409 2-Hydroxy-3-methyl-4-sulfobenzoic acid CAS No. 61641-18-7

2-Hydroxy-3-methyl-4-sulfobenzoic acid

Cat. No.: B14596409
CAS No.: 61641-18-7
M. Wt: 232.21 g/mol
InChI Key: FCBZRGXJOWSOFP-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methyl-4-sulfobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a hydroxyl group, a methyl group, and a sulfonic acid group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-methyl-4-sulfobenzoic acid typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of 2-Hydroxy-3-methylbenzoic acid using sulfuric acid or oleum. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as crystallization or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-methyl-4-sulfobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The sulfonic acid group can be reduced to a sulfonate ester under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Sulfonate esters.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-Hydroxy-3-methyl-4-sulfobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-methyl-4-sulfobenzoic acid involves its interaction with specific molecular targets. The hydroxyl and sulfonic acid groups play crucial roles in its reactivity and binding affinity. These functional groups can form hydrogen bonds and ionic interactions with target molecules, influencing various biochemical pathways. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-3-methyl-4-sulfobenzoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential applications. The combination of hydroxyl, methyl, and sulfonic acid groups in this particular arrangement allows for unique interactions and reactions that are not observed in its positional isomers or structurally related compounds.

Properties

CAS No.

61641-18-7

Molecular Formula

C8H8O6S

Molecular Weight

232.21 g/mol

IUPAC Name

2-hydroxy-3-methyl-4-sulfobenzoic acid

InChI

InChI=1S/C8H8O6S/c1-4-6(15(12,13)14)3-2-5(7(4)9)8(10)11/h2-3,9H,1H3,(H,10,11)(H,12,13,14)

InChI Key

FCBZRGXJOWSOFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1O)C(=O)O)S(=O)(=O)O

Origin of Product

United States

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